molecular formula C9H7ClO B8615059 1-(4-Chlorophenyl)prop-2-en-1-one CAS No. 7448-87-5

1-(4-Chlorophenyl)prop-2-en-1-one

Cat. No.: B8615059
CAS No.: 7448-87-5
M. Wt: 166.60 g/mol
InChI Key: FMQNAMWEBWQKQN-UHFFFAOYSA-N
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Description

4-Amino-2-methylisophthalonitrile is a substituted aromatic compound featuring an amino group (-NH₂) at the 4-position, a methyl group (-CH₃) at the 2-position, and two nitrile groups (-CN) at the 1- and 3-positions of the benzene ring (isophthalonitrile backbone).

Properties

CAS No.

7448-87-5

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

1-(4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H7ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2

InChI Key

FMQNAMWEBWQKQN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Scientific Research Applications

Biological Activities

Chalcones, including 1-(4-Chlorophenyl)prop-2-en-1-one, are known for their wide range of biological activities:

  • Anticancer Properties : Numerous studies have highlighted the cytotoxic effects of chalcones on various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for developing new anticancer therapies.
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it exhibits inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Chalcones are also recognized for their anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Anticancer Research

A study investigating the anticancer potential of this compound revealed its effectiveness against several cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)8.0
HeLa (Cervical Cancer)5.0

These findings suggest that the compound could serve as a lead compound for further drug development targeting cancer therapy.

Antimicrobial Studies

The antimicrobial efficacy of this compound was assessed against multiple bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Bacillus subtilis10.0

This data indicates its promising profile for development as an antimicrobial agent.

Enzyme Inhibition

Research has indicated that chalcones can inhibit various enzymes relevant to diseases such as Alzheimer's. The mechanism involves binding to active sites of enzymes like acetylcholinesterase and urease.

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of this compound along with its derivatives:

  • A molecular docking study highlighted its binding affinity to specific biological targets, suggesting potential mechanisms for its anticancer and antimicrobial activities .
  • Spectroscopic investigations using FTIR and NMR have provided insights into its structural properties and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among analogous compounds include substituent type (electron-donating vs. withdrawing groups) and nitrile group positioning:

Compound Name Substituents (Positions) Nitrile Positions Key Structural Features
4-Amino-2-methylisophthalonitrile -NH₂ (4), -CH₃ (2) 1, 3 Amino and methyl groups enhance electron density
4-Aminophthalonitrile -NH₂ (4) 1, 3 Lacks methyl group; simpler substitution
4-Amino-2-fluoro-5-methylbenzonitrile -NH₂ (4), -F (2), -CH₃ (5) 1 Fluorine introduces electron withdrawal
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile -NH₂ (4), -Cl (2, 5), -CH₃ (5), -Cl (4') 1 (acetonitrile) Biphenyl structure with chloro groups increases steric hindrance

Physical Properties

Melting points and molecular weights vary significantly based on substituents:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Melting Point (°C)
4-Aminophthalonitrile C₈H₅N₃ 56765-79-8 143.14 177–182
4-Amino-2-methylbenzonitrile C₈H₇N₂ 72115-06-1 133.16 Not reported
4-Amino-2-fluoro-5-methylbenzonitrile C₈H₆FN₃ 859855-53-1 163.15 Not reported

The higher melting point of 4-aminophthalonitrile (177–182°C) compared to mono-nitrile derivatives suggests stronger intermolecular interactions due to dual nitrile groups.

Q & A

Q. Notes

  • Avoid abbreviations; use full chemical names (e.g., "this compound").
  • For crystallography, cite SHELXL refinement protocols .
  • Cross-validate spectral data with multiple techniques (e.g., IR, NMR, HR-MS) .

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